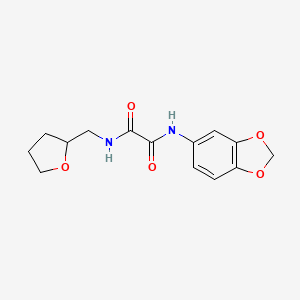
N-1,3-benzodioxol-5-yl-N'-(tetrahydro-2-furanylmethyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1,3-benzodioxol-5-yl-N'-(tetrahydro-2-furanylmethyl)ethanediamide, also known as MDMA, is a psychoactive drug that has been widely studied for its potential therapeutic effects. MDMA is a synthetic compound that belongs to the class of drugs called entactogens, which produce a feeling of empathy and emotional openness. MDMA has been used in therapy to treat a variety of mental health conditions, including post-traumatic stress disorder (PTSD) and anxiety.
Scientific Research Applications
Anticancer Activity
The compound’s anticancer potential has been investigated extensively. Researchers designed and synthesized a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties. These derivatives were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, compounds 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 demonstrated impressive IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells. Further mechanistic studies revealed that compound 20 induced apoptosis in CCRF-CEM cancer cells by arresting the cell cycle at the S phase .
Antioxidant Properties
The synthesis of novel derivatives containing 4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl methanamine has been explored. These compounds exhibit antioxidant activity, making them potentially valuable in combating oxidative stress-related diseases .
Bioisosteric Modification
Researchers have designed the compound by replacing the amide bond with a sulfonamide bond using bioisosteric concepts. This modification enhances its pharmacological properties and opens avenues for further exploration .
Mechanism of Action
Target of Action
Similar compounds have been reported to target various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have been shown to exhibit good selectivity between cancer cells and normal cells .
properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c17-13(15-7-10-2-1-5-19-10)14(18)16-9-3-4-11-12(6-9)21-8-20-11/h3-4,6,10H,1-2,5,7-8H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIMLJHFZLQGRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

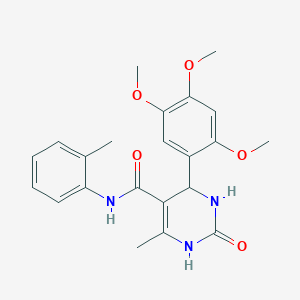
![N-(3-chlorobenzyl)-3-[1-(3-methyl-2-furoyl)-4-piperidinyl]propanamide](/img/structure/B5082829.png)
![ethyl 4-amino-2-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5082831.png)
![1-[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(5-isoquinolinylmethyl)-N-methylmethanamine](/img/structure/B5082838.png)
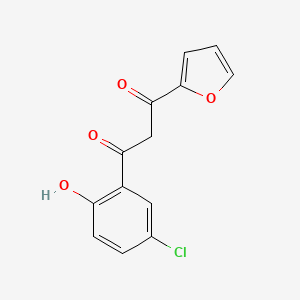
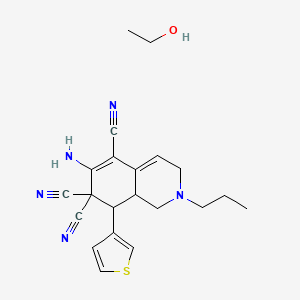
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5082878.png)
![methyl 6-methyl-4-[5-(4-nitrophenyl)-2-furyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5082884.png)
![1-[6-(1-benzothien-7-yl)-2-pyridinyl]piperazine bis(trifluoroacetate)](/img/structure/B5082887.png)
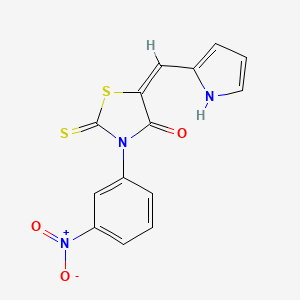
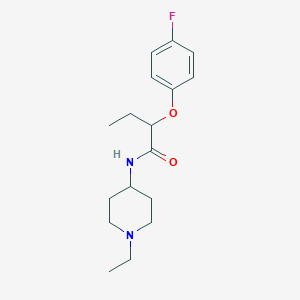
![bis[2-(dimethylamino)ethyl] 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate dihydrochloride](/img/structure/B5082907.png)
![4-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5082913.png)
![methyl 4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5082916.png)